Diallylmethylamine

Description

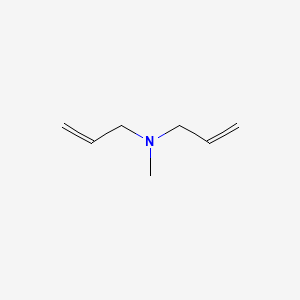

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-prop-2-enylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-4-6-8(3)7-5-2/h4-5H,1-2,6-7H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGESLFUSXZBFQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55553-13-4 | |

| Record name | Poly(methyldiallylamine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55553-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2062402 | |

| Record name | N-Methyldiallylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2424-01-3 | |

| Record name | Diallylmethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2424-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallylmethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002424013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-amine, N-methyl-N-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyldiallylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyldiallylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIALLYLMETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3479W9P84T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diallylmethylamine: A Technical Guide for Chemical and Pharmaceutical Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Diallylmethylamine (CAS No. 2424-01-3) is a tertiary amine that serves as a versatile and crucial building block in synthetic chemistry. Characterized by a central methylamino group flanked by two reactive allyl functionalities, this compound is a key precursor in the synthesis of various downstream products, including polymers and quaternary ammonium (B1175870) salts. Its unique structure allows for a range of chemical modifications, making it a valuable intermediate in the development of new materials and potential therapeutic agents. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and polymerization, its primary applications, and essential safety and handling information.

Chemical Identity and Properties

This compound, also known as N,N-Di(2-propenyl)-N-methylamine, is a colorless to yellow liquid. Its fundamental identifiers and properties are summarized below for quick reference.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 2424-01-3[1] |

| Molecular Formula | C₇H₁₃N[2] |

| Molecular Weight | 111.18 g/mol [2] |

| IUPAC Name | N-methyl-N-prop-2-enylprop-2-en-1-amine |

| Synonyms | N-Methyldiallylamine, N,N-Di(2-propenyl)-N-methylamine[2] |

| InChI Key | WGESLFUSXZBFQF-UHFFFAOYSA-N |

| SMILES | CN(CC=C)CC=C |

| EC Number | 219-354-4 |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Colorless to Yellow Liquid |

| Boiling Point | 111-112 °C (lit.) |

| Density | 0.789 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.43 (lit.) |

| Flash Point | 7.2 °C (45.0 °F) - closed cup |

| Assay | ≥97% |

Synthesis and Reactivity

This compound is a tertiary amine featuring two allyl groups, which are the primary sites of its chemical reactivity. These double bonds can undergo a variety of addition reactions, and the nitrogen atom's lone pair of electrons allows for quaternization.

General Synthesis Protocol

This compound can be synthesized via the reaction of aqueous methylamine (B109427) with allyl chloride. This nucleophilic substitution is often facilitated by a phase transfer catalyst to improve the reaction between the aqueous and organic phases.

Reaction: CH₃NH₂(aq) + 2(CH₂=CHCH₂Cl) --(Phase Transfer Catalyst)--> (CH₂=CHCH₂)₂NCH₃ + 2HCl

Methodology:

-

Reaction Setup: An aqueous solution of methylamine is charged into a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel.

-

Catalyst Addition: A phase transfer catalyst, such as polyglycol-400, is added to the methylamine solution.

-

Allyl Chloride Addition: Allyl chloride is added dropwise to the stirred solution. The reaction is typically exothermic, and the addition rate may need to be controlled to maintain a desired temperature.

-

Reaction: The mixture is heated under reflux for several hours to drive the reaction to completion.

-

Workup and Purification: Upon cooling, the organic layer is separated. The aqueous layer may be extracted with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product. The combined organic layers are then washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

Final Purification: The crude product is purified by fractional distillation to yield pure this compound.

Key Applications in Research and Development

The bifunctional nature of this compound makes it a valuable monomer and intermediate in polymer chemistry and in the synthesis of specialized molecules.

Polymer Chemistry

This compound is a key monomer used in radical cyclopolymerization to produce high-molecular-weight poly(N,N-diallyl-N-methylamine).[3] This process typically involves the polymerization of a protonated form of the monomer, such as its trifluoroacetate (B77799) salt, in an aqueous solution.[1][3] The resulting polymers are water-soluble polyamines with a repeating pyrrolidinium (B1226570) structure, which have applications in various fields, including as flocculants in water treatment and as components for functional materials.[4]

Synthesis of Quaternary Ammonium Salts (QAS)

The tertiary amine group in this compound can be readily alkylated in a Menschutkin reaction to form a variety of quaternary ammonium salts (QAS).[5] These compounds have a permanent positive charge and are widely studied for their biological activity.

This compound can be used to synthesize:

-

Diallyldimethylammonium iodide

-

Diallylethylmethylammonium bromide

-

Diallylbenzylmethylammonium chloride

These QAS derivatives are investigated for applications as antimicrobial agents, surfactants, and phase transfer catalysts.[6][7] The biological activity of QAS is often linked to their ability to disrupt the cell membranes of bacteria and fungi. While this compound itself is not a primary therapeutic, the compounds derived from it hold potential in drug development, particularly in the antimicrobial space.[8]

Relevance in Drug Development

While direct applications of this compound in pharmaceuticals are not widespread, its derivatives are of significant interest. The diallyl moiety is present in various biologically active natural compounds, such as diallyl disulfide from garlic, which has been studied for its anticancer potential.[9][10] This suggests that incorporating the diallyl structure into novel molecules could be a strategy for modulating biological activity. Furthermore, the synthesis of novel QAS from this compound provides a platform for developing new antimicrobial drugs to combat resistant pathogens.[6][8]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard and Safety Information

| Category | Information |

| Pictograms | GHS02 (Flame), GHS05 (Corrosion) |

| Signal Word | Danger |

| Hazard Classifications | Flammable Liquid 2; Skin Corrosion 1B |

| Hazard Statements | H225: Highly flammable liquid and vapor.[11] H314: Causes severe skin burns and eye damage.[11] |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, hot surfaces. No smoking. P233: Keep container tightly closed. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage Class Code | 3 (Flammable liquids) |

| Personal Protective Equipment | Eyeshields, gloves, dust mask type N95 (US), or suitable respirator. |

Conclusion

This compound is a chemical intermediate with significant utility, particularly in polymer science and the synthesis of quaternary ammonium compounds. For researchers in drug development, its value lies in its role as a versatile scaffold for creating novel molecules with potential biological activity. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for its safe and effective use in the laboratory. Future research may further unlock the potential of this compound-derived compounds in materials science and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Methyldiallylamine (CAS 2424-01-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. researchgate.net [researchgate.net]

- 4. tsijournals.com [tsijournals.com]

- 5. mdpi.com [mdpi.com]

- 6. The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential [frontiersin.org]

- 11. This compound | C7H13N | CID 75501 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of N-Methyldiallylamine from Methylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-methyldiallylamine, a tertiary amine with applications in various chemical syntheses, starting from the primary amine, methylamine (B109427). The primary pathway detailed is the sequential N-alkylation of methylamine with an allyl halide, such as allyl chloride or allyl bromide. This document outlines the reaction mechanism, provides detailed experimental protocols for each step, and presents key quantitative data in a structured format. Visual diagrams of the synthesis pathway and experimental workflow are included to enhance understanding.

Introduction

N-methyldiallylamine is a valuable building block in organic synthesis, utilized in the preparation of quaternary ammonium (B1175870) compounds, which have applications as phase-transfer catalysts, biocides, and in materials science. The synthesis of N-methyldiallylamine from readily available methylamine is a key process for its production. The most common and direct laboratory-scale synthesis involves the nucleophilic substitution reaction between methylamine and an allyl halide. This guide will focus on a two-step alkylation process, proceeding through the intermediate N-allylmethylamine.

Reaction Mechanism: Nucleophilic Alkylation

The synthesis of N-methyldiallylamine from methylamine and an allyl halide is a classic example of nucleophilic aliphatic substitution (SN2). The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbon atom of the allyl halide, which is bonded to the halogen. This process occurs in two successive alkylation steps.

Step 1: Mono-alkylation to form N-Allylmethylamine Methylamine reacts with one equivalent of allyl halide. The nitrogen atom attacks the methylene (B1212753) carbon of the allyl group, displacing the halide ion as a leaving group. This results in the formation of N-allylmethylammonium halide, which is then deprotonated by a base (such as excess methylamine or an added inorganic base) to yield the secondary amine, N-allylmethylamine.

Step 2: Di-alkylation to form N-Methyldiallylamine The resulting N-allylmethylamine, being more nucleophilic than methylamine, then reacts with a second equivalent of the allyl halide. The nitrogen atom of N-allylmethylamine attacks the allyl halide in another SN2 reaction to form N-methyldiallylammonium halide. Subsequent deprotonation yields the final tertiary amine product, N-methyldiallylamine.

A general challenge in this synthesis is controlling the degree of alkylation, as the reaction can produce a mixture of mono-, di-, and even tri-alkylated (quaternary ammonium salt) products. Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired N-methyldiallylamine.

Synthesis Pathway and Experimental Workflow

The following diagrams illustrate the chemical transformation and a typical experimental workflow for the synthesis of N-methyldiallylamine from methylamine.

Caption: Synthesis pathway of N-methyldiallylamine from methylamine.

Caption: Experimental workflow for the two-step synthesis.

Experimental Protocols

The following protocols are adapted from established procedures for the N-alkylation of primary amines.

Step 1: Synthesis of N-Allylmethylamine

This procedure is based on the synthesis of N-allylmethylamine from methylamine and allyl chloride.[1]

Materials:

-

40% aqueous solution of methylamine

-

Allyl chloride

-

Hydrochloric acid (HCl)

-

Potassium hydroxide (B78521) (KOH)

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place the 40% aqueous solution of methylamine.

-

Cool the flask in an ice bath.

-

Slowly add allyl chloride dropwise to the stirred methylamine solution. A 4:1 molar ratio of methylamine to allyl chloride is recommended to favor mono-alkylation.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 3-4 hours.

-

Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2.

-

Transfer the acidified mixture to a separatory funnel and extract with diethyl ether to remove any unreacted allyl chloride.

-

Transfer the aqueous layer to a flask. For isolation, a highly concentrated solution of potassium hydroxide is slowly added to the heated mixture in a distillation apparatus.

-

Collect the fraction boiling between 40-70°C.

-

Dry the collected fraction over anhydrous magnesium sulfate.

-

Decant the dried amine and distill to obtain pure N-allylmethylamine.

Step 2: Synthesis of N-Methyldiallylamine

This is a general procedure for the second alkylation, which can be adapted for the synthesis of N-methyldiallylamine from N-allylmethylamine.

Materials:

-

N-Allylmethylamine (from Step 1)

-

Allyl bromide or allyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Suitable solvent (e.g., acetonitrile (B52724) or aqueous medium with a phase-transfer catalyst)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve N-allylmethylamine (1.0 eq.) in a suitable solvent.

-

Add a base, such as sodium bicarbonate (approximately 2.0 eq.), to the solution to neutralize the hydrohalic acid formed during the reaction.

-

Add allyl bromide or allyl chloride (1.0-1.2 eq.) dropwise to the stirred mixture.

-

Heat the reaction mixture, for example, to 80°C, and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from a few hours to overnight.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitate (inorganic salts) is present, filter it off.

-

If the reaction was performed in an organic solvent, wash the filtrate with water and brine. If in an aqueous medium, extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure N-methyldiallylamine.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of N-allylmethylamine, the intermediate in the synthesis of N-methyldiallylamine. Data for the second alkylation step is based on general N-alkylation procedures and may require optimization.

| Parameter | Step 1: N-Allylmethylamine Synthesis[1] | Step 2: N-Methyldiallylamine Synthesis (General) |

| Starting Materials | Methylamine (40% aq.), Allyl Chloride | N-Allylmethylamine, Allyl Halide |

| Molar Ratio | Methylamine : Allyl Chloride (4:1) | N-Allylmethylamine : Allyl Halide (1:1 to 1:1.2) |

| Base | Excess Methylamine / KOH for workup | Sodium Bicarbonate |

| Solvent | Water | Acetonitrile or Water |

| Reaction Temperature | Room Temperature | Room Temperature to 80°C |

| Reaction Time | 3-4 hours | 1-24 hours |

| Product Yield | ~65% | Typically good to high, requires optimization |

| Boiling Point | 64-66°C (N-Allylmethylamine) | 111°C (N-Methyldiallylamine) |

| ¹H NMR (δ, ppm) | 1.28 (br.s, 1H, NH), 2.32 (s, 3H, CH₃), 3.11 (dt, 2H, CH₂), 5.01-5.11 (m, 2H, =CH₂), 5.81 (m, 1H, =CH) | - |

| ¹³C NMR (δ, ppm) | 35.2 (CH₃), 53.7 (CH₂), 114.6 (=CH₂), 136.8 (=CH) | - |

Conclusion

The synthesis of N-methyldiallylamine from methylamine via a two-step N-alkylation with an allyl halide is a feasible and well-established method in organic chemistry. The key to a successful synthesis lies in the careful control of reaction conditions, particularly stoichiometry, to manage the sequential alkylations and maximize the yield of the desired tertiary amine. The provided protocols offer a solid foundation for researchers to produce N-methyldiallylamine for further applications in drug development and chemical synthesis. Optimization of the second alkylation step may be necessary to achieve high yields and purity.

References

Diallylmethylamine functional groups and reactivity

An In-depth Technical Guide to Diallylmethylamine: Functional Groups and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a tertiary amine featuring two allyl groups, is a versatile chemical intermediate with significant applications ranging from polymer science to the synthesis of pharmaceuticals.[1][2] Its unique structure, combining the nucleophilic and basic properties of a tertiary amine with the reactivity of two carbon-carbon double bonds, makes it a valuable building block for creating complex molecular architectures.[3] In the pharmaceutical industry, the allylamine (B125299) scaffold is a key component in various therapeutic agents, notably antifungal drugs like Naftifine, where the tertiary allylamine function is a prerequisite for biological activity.[4] This guide provides a comprehensive overview of the functional groups, reactivity, and synthetic utility of this compound, with a focus on its application in research and drug development.

Molecular Structure and Properties

This compound's chemical structure, (CH₂=CHCH₂)₂NCH₃, is defined by two key functional groups: a tertiary amine and two allyl groups .[1] The tertiary amine nitrogen atom is sp³-hybridized, possessing a lone pair of electrons that imparts basicity and nucleophilicity. The allyl groups consist of a vinyl group attached to a methylene (B1212753) group, providing sites for a wide range of reactions, particularly those involving the double bond or the allylic C-H bonds.[3]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | N-methyl-N-prop-2-enylprop-2-en-1-amine | [5] |

| CAS Number | 2424-01-3 | |

| Molecular Formula | C₇H₁₃N | [5] |

| Molecular Weight | 111.18 g/mol | |

| Boiling Point | 111 °C | [1] |

| Density | 0.789 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.43 | [1] |

| Flash Point | 7.2 °C (45.0 °F) - closed cup | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data | Reference |

| ¹³C NMR | Spectra available, recorded on Jeol FX-90. | [5] |

| ¹H NMR | Spectra available. | [5] |

| IR Spectra | FTIR spectra available (Capillary Cell: Neat). | [5] |

| Mass Spec. | GC-MS data available from NIST Mass Spectrometry Data Center. | [5] |

| Raman | Spectra available. | [5] |

Synthesis of this compound

This compound is typically synthesized via the nucleophilic substitution reaction between methylamine (B109427) and allyl chloride. This reaction is often facilitated by a phase transfer catalyst to improve the reaction rate and yield between the aqueous and organic phases.[1]

Experimental Protocol: Synthesis by Phase Transfer Catalysis

This protocol is based on the established synthesis of this compound.[1]

Materials:

-

Aqueous methylamine

-

Allyl chloride

-

Polyglycol-400 (Phase transfer catalyst)

-

Sodium hydroxide (B78521)

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

-

Setup: Assemble a reflux apparatus using a round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stirrer.

-

Reaction Mixture: Charge the flask with aqueous methylamine solution and the phase transfer catalyst (e.g., polyglycol-400). Add a base such as sodium hydroxide to neutralize the HCl formed during the reaction.

-

Addition of Allyl Chloride: Begin stirring and gently heat the mixture. Add allyl chloride dropwise from the dropping funnel over a period of 1-2 hours, controlling the rate to maintain a steady reflux.

-

Reaction: After the addition is complete, continue to heat the mixture under reflux for an additional 2-4 hours to ensure the reaction goes to completion. Monitor the reaction progress using TLC or GC analysis.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then with brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The resulting crude this compound can be purified by fractional distillation under atmospheric pressure to yield the final product.

Synthesis Workflow Diagram

Caption: Figure 1: this compound Synthesis Workflow.

Reactivity and Key Reactions

The reactivity of this compound is dominated by its two distinct functional groups. The tertiary amine acts as a base and a nucleophile, while the allyl groups undergo reactions typical of alkenes and allylic systems.

Reactions of the Tertiary Amine Group

Quaternization (N-Alkylation): The lone pair on the nitrogen atom readily attacks electrophiles, such as alkyl halides, to form quaternary ammonium (B1175870) salts.[1] This reaction is fundamental to the synthesis of various monomers and ionic liquids.

Example Reaction: (CH₂=CHCH₂)₂NCH₃ + CH₃I → [(CH₂=CHCH₂)₂N(CH₃)₂]⁺I⁻ (Diallyldimethylammonium iodide)

Experimental Protocol: Synthesis of Diallyldimethylammonium Iodide

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound in a suitable solvent like acetone (B3395972) or acetonitrile.

-

Addition of Alkyl Halide: Cool the solution in an ice bath. Add methyl iodide dropwise with stirring. An exothermic reaction may occur.

-

Reaction: After the addition, allow the mixture to warm to room temperature and stir for 12-24 hours. A white precipitate of the quaternary ammonium salt will form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and then dry it under a vacuum to yield the pure diallyldimethylammonium iodide.

Reactions of the Allyl Groups

The two allyl groups are sites of rich reactivity, enabling C-H functionalization, addition reactions, and metal-catalyzed cross-coupling.[6][7]

Palladium-Catalyzed Allylic C-H Functionalization: Modern synthetic methods allow for the direct functionalization of allylic C-H bonds. While challenging with basic tertiary amines due to potential catalyst inhibition, strategies using specific ligands or amine-complexing agents can enable reactions like allylic C-H amination or arylation.[6][8] These methods are critical for late-stage functionalization in drug discovery.[7]

Generalized Protocol: Palladium-Catalyzed Allylic Arylation (Mizoroki-Heck Type) Note: This is a generalized protocol, as specific conditions are highly substrate and catalyst-dependent.

-

Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., a phosphine (B1218219) ligand), and a base (e.g., Cs₂CO₃ or Et₃N).

-

Reagents: Add this compound, the aryl halide (e.g., iodobenzene), and an anhydrous solvent (e.g., DMF or dioxane).

-

Reaction: Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir for 12-48 hours. Monitor the reaction's progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature, dilute it with an organic solvent like ethyl acetate, and filter it through a pad of Celite to remove the catalyst.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Polymerization: this compound hydrochloride can undergo radical polymerization to form poly(N,N-diallyl-N-methylamine hydrochloride), a water-soluble polyelectrolyte.[9] The cyclopolymerization mechanism involves an intramolecular cyclization step followed by intermolecular propagation, leading to polymers containing five-membered pyrrolidinium (B1226570) rings.[9]

Diagram of Reactivity Pathways

References

- 1. This compound 97 2424-01-3 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C7H13N | CID 75501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Late-Stage Intermolecular Allylic C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective C–H Activation of Unprotected Allylamines by Control of Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

IUPAC name and common synonyms for Diallylmethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diallylmethylamine, including its chemical identity, physicochemical properties, synthesis protocols, and key applications, particularly its role as a versatile chemical intermediate in the synthesis of polymers and quaternary ammonium (B1175870) compounds.

Chemical Identity and Synonyms

This compound is a tertiary amine characterized by the presence of a methyl group and two allyl groups attached to a central nitrogen atom.

-

IUPAC Name: N-methyl-N-prop-2-enylprop-2-en-1-amine[1]

-

Common Synonyms:

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a quick reference for its physical and chemical characteristics.

| Property | Value | References |

| Molecular Formula | C₇H₁₃N | [4] |

| Molecular Weight | 111.18 g/mol | [4][5][6] |

| CAS Number | 2424-01-3 | [4][5][6] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Boiling Point | 111 °C | [2][5][6] |

| Density | 0.789 g/mL at 25 °C | [2][5][6] |

| Refractive Index | n20/D 1.43 | [5][6] |

| Flash Point | 7.2 °C (45.0 °F) - closed cup | [5][6] |

| Purity | >97% | [5][6] |

| Storage | Store at 2-8°C, sealed, away from moisture. | [2] |

Experimental Protocols

This compound serves as a crucial starting material in various synthetic procedures. Below are detailed methodologies for its synthesis and its subsequent conversion into quaternary ammonium salts.

3.1. Synthesis of this compound via Phase Transfer Catalysis

This protocol describes a common method for the preparation of this compound from methylamine (B109427) and allyl chloride.[5]

-

Materials:

-

Aqueous methylamine

-

Allyl chloride

-

Polyglycol-400 (Phase Transfer Catalyst)

-

Sodium hydroxide (B78521)

-

Organic solvent (e.g., dichloromethane)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reaction, extraction, and distillation.

-

-

Procedure:

-

Combine aqueous methylamine and polyglycol-400 in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Cool the mixture in an ice bath.

-

Slowly add allyl chloride to the stirred mixture. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by GC or TLC).

-

Add a concentrated solution of sodium hydroxide to the mixture to neutralize the formed hydrochloride and to separate the organic layer.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude this compound by fractional distillation.

-

3.2. Synthesis of Diallylmethylalkyl Quaternary Ammonium Salts

This compound is a precursor for various quaternary ammonium salts, which have applications as monomers and biologically active agents.[5][6]

-

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride)

-

A suitable solvent (e.g., acetone, acetonitrile)

-

Diethyl ether

-

-

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask.

-

Add the alkyl halide to the solution. The molar ratio of the alkyl halide to the amine is typically 1:1 or with a slight excess of the alkyl halide.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. The reaction progress can be monitored by the precipitation of the quaternary ammonium salt.

-

If the product precipitates, collect it by filtration. If not, add diethyl ether to the reaction mixture to induce precipitation.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the purified quaternary ammonium salt under vacuum.

-

Visualized Workflows and Relationships

4.1. Synthesis of this compound

The following diagram illustrates the workflow for the synthesis of this compound using phase transfer catalysis.

References

- 1. This compound | C7H13N | CID 75501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyldiallylamine | 2424-01-3 [chemicalbook.com]

- 3. This compound | 2424-01-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. N-甲基二烯丙基胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. N-甲基二烯丙基胺 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of Diallylmethylamine

This technical guide provides a comprehensive overview of the key physical properties of diallylmethylamine, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the established physical constants and details the experimental methodologies for their determination.

Core Physical Properties

This compound, a tertiary amine, possesses distinct physical characteristics that are crucial for its handling, application, and the design of synthetic routes. The primary physical constants are summarized below.

Data Presentation: Physical Properties of this compound

| Physical Property | Value | Conditions |

| Boiling Point | 111 °C | at standard atmospheric pressure |

| Density | 0.789 g/mL | at 25 °C |

Note: The presented values are based on literature data.[1][2]

Experimental Protocols for Determination of Physical Properties

The following sections describe the standard laboratory protocols for determining the boiling point and density of a liquid chemical such as this compound.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, the Thiele tube method is commonly employed due to its efficiency and requirement for a small sample volume.[3]

Methodology: Thiele Tube Method [3]

-

Sample Preparation: A small quantity (a few milliliters) of this compound is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

Apparatus Setup: The test tube assembly is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then secured in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the oil level is above the sample level.

-

Heating: The Thiele tube is gently heated at the side arm. The design of the tube allows for the circulation of the oil, ensuring uniform heating.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit, creating a slow stream of bubbles. Upon further heating, the sample will start to vaporize, and a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

Boiling Point Determination: At this point, the heat source is removed. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops, and the liquid is drawn back into the capillary tube. This is the temperature where the vapor pressure of the sample equals the atmospheric pressure.

-

Recording Data: The temperature is recorded. It is also crucial to record the atmospheric pressure at the time of the experiment, as boiling point is dependent on pressure.

2.2. Determination of Density

The density of a substance is its mass per unit volume. For liquids, this is typically determined using a pycnometer or a graduated cylinder and a balance for less precise measurements.[4][5] The pycnometer method provides higher accuracy.[5]

Methodology: Pycnometer Method [5]

-

Initial Measurement: A clean and dry pycnometer (a glass flask with a specific, known volume) is weighed accurately on an analytical balance. This mass is recorded as m₁.

-

Sample Filling: The pycnometer is filled with this compound. Care is taken to ensure no air bubbles are trapped inside. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

Second Measurement: The filled pycnometer is weighed again, and this mass is recorded as m₂.

-

Temperature Control: The temperature of the sample is measured and recorded, as density is temperature-dependent. The standard temperature for density measurement is often 25 °C.[1][2]

-

Calculation: The mass of the this compound is calculated by subtracting the initial mass from the final mass (m₂ - m₁). The density (ρ) is then calculated using the formula:

ρ = (m₂ - m₁) / V

where V is the known volume of the pycnometer.

-

Data Reliability: For increased accuracy, the procedure should be repeated multiple times, and the average density should be reported.[4]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. This compound 97 2424-01-3 [sigmaaldrich.com]

- 2. This compound 97 2424-01-3 [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 5. mt.com [mt.com]

An In-depth Technical Guide to Diallylmethylamine

This guide provides a comprehensive overview of the chemical properties of diallylmethylamine, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Data

This compound, also known as N-methyl-N,N-diallylamine, is a tertiary amine with the chemical formula C7H13N.[1] It is characterized by a methyl group and two allyl groups attached to a central nitrogen atom.

A summary of its key molecular and physical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C7H13N | PubChem[1] |

| Molecular Weight | 111.18 g/mol | PubChem[1] |

| Alternate Molecular Weight | 111.19 g/mol | CymitQuimica[2], Cheméo[3] |

| Appearance | Colorless to Yellow liquid | CymitQuimica[2] |

| CAS Number | 2424-01-3 | PubChem[1] |

Synthesis of this compound

This reaction would typically proceed as a nucleophilic substitution, where the nitrogen atom of methylamine (B109427) attacks the electrophilic carbon of the allyl halide. The reaction would be carried out in the presence of a base to neutralize the hydrohalic acid byproduct. To achieve diallylation, a molar excess of the allyl halide would be used.

A logical workflow for such a synthesis is depicted in the following diagram:

It is important to note that this represents a theoretical pathway, and optimization of reaction conditions, including temperature, reaction time, and choice of base and solvent, would be necessary to achieve a high yield and purity of the final product.

References

Solubility Profile of Diallylmethylamine in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diallylmethylamine is a tertiary amine with applications in organic synthesis, including the preparation of quaternary ammonium (B1175870) salts.[1][2] A thorough understanding of its solubility in various laboratory solvents is crucial for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound. Due to a scarcity of publicly available experimental quantitative data, this guide combines calculated values, qualitative predictions based on chemical principles, and a detailed, generalized experimental protocol for determining solubility.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃N | [3][4] |

| Molecular Weight | 111.18 g/mol | [1][2][3] |

| Boiling Point | 111-112 °C | [1][2] |

| Density | 0.789 g/mL at 25 °C | [1][2] |

| Appearance | Colorless to yellow clear liquid |

Solubility Data

Quantitative experimental solubility data for this compound in a range of organic solvents is not extensively documented in scientific literature. However, a calculated water solubility value is available, and qualitative solubility can be predicted based on the principle of "like dissolves like."[5] this compound, with its alkyl groups and a tertiary amine functional group, is expected to be miscible with a wide range of organic solvents.

Quantitative Solubility in Water

The sole available quantitative measure is a computationally derived value for its solubility in water.

| Solvent | log₁₀WS (mol/L) | Method |

| Water | -1.03 | Calculated |

This calculated value suggests that this compound has limited solubility in water.

Qualitative Solubility in Common Organic Solvents

The following table provides a qualitative prediction of this compound's solubility based on solvent polarity and the chemical structure of this compound.

| Solvent | Solvent Type | Predicted Solubility/Miscibility | Rationale |

| Water | Polar Protic | Sparingly Soluble | The nonpolar allyl and methyl groups outweigh the polarity of the tertiary amine, limiting miscibility with water. |

| Methanol | Polar Protic | Miscible | The alcohol's polarity is balanced by its alkyl chain, allowing for miscibility. |

| Ethanol (B145695) | Polar Protic | Miscible | Similar to methanol, ethanol is expected to be a good solvent. |

| Acetone (B3395972) | Polar Aprotic | Miscible | The polarity and aprotic nature of acetone make it a suitable solvent. |

| Dichloromethane | Polar Aprotic | Miscible | Dichloromethane is a versatile solvent for many organic compounds. |

| Chloroform (B151607) | Polar Aprotic | Miscible | Similar to dichloromethane, chloroform is expected to be a good solvent. |

| Ethyl Acetate (B1210297) | Polar Aprotic | Miscible | The ester functionality and alkyl chain of ethyl acetate are compatible with this compound. |

| Hexane (B92381) | Nonpolar | Miscible | The nonpolar nature of hexane aligns well with the alkyl groups of this compound. |

| Toluene (B28343) | Nonpolar | Miscible | The aromatic and nonpolar characteristics of toluene favor miscibility. |

Experimental Protocol for Solubility Determination

The following is a generalized, detailed methodology for the experimental determination of the solubility of a liquid amine, such as this compound, in various organic solvents. This protocol is based on the shake-flask method, a widely accepted technique for solubility measurement.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (B75204) and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

Procedure

a. Preparation of Saturated Solutions

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of a distinct second phase (undissolved this compound) is necessary to ensure saturation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

b. Sample Collection and Preparation

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow for phase separation.

-

Carefully withdraw an aliquot of the supernatant (the solvent phase) using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microdroplets of this compound.

c. Quantification

-

Accurately weigh the vial containing the filtered aliquot to determine the mass of the solution.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration suitable for the analytical method.

-

Analyze the diluted solution using a calibrated GC-FID or another appropriate analytical technique to determine the concentration of this compound.

d. Data Analysis

-

Calculate the solubility of this compound in the solvent, expressed in g/100 mL, mg/mL, or mol/L, based on the concentration determined in the analysis and the dilution factor.

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for assessing the solubility of a compound like this compound, from initial theoretical predictions to quantitative experimental determination.

Caption: Logical workflow for determining the solubility of a chemical compound.

This guide provides a framework for understanding and determining the solubility of this compound. While experimental data is limited, the provided predictions and methodologies offer a solid foundation for researchers and professionals in the field.

References

- 1. N-甲基二烯丙基胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound 97 2424-01-3 [sigmaaldrich.com]

- 3. This compound | C7H13N | CID 75501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyldiallylamine (CAS 2424-01-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

An In-depth Technical Guide to the Chemical Reactions of Diallylmethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallylmethylamine [(CH₂=CHCH₂)₂NCH₃], a tertiary amine, serves as a versatile building block in organic synthesis and polymer chemistry. Its reactivity is primarily centered around the nucleophilic nitrogen atom and the two allylic double bonds. This guide provides a comprehensive overview of the core chemical reactions of this compound, presenting quantitative data in structured tables, detailed experimental protocols for key transformations, and visualizations of reaction pathways and workflows.

Synthesis of this compound

This compound is typically synthesized via the nucleophilic substitution of allyl chloride with methylamine (B109427). The use of phase transfer catalysis can enhance the reaction efficiency.

General Reaction Scheme

Figure 1: Synthesis of this compound.

Experimental Protocol: Synthesis via Phase Transfer Catalysis

A general method for the synthesis of this compound involves the reaction of aqueous methylamine with allyl chloride in the presence of a phase transfer catalyst like polyglycol-400.

Materials:

-

Aqueous methylamine solution

-

Allyl chloride

-

Polyglycol-400 (phase transfer catalyst)

-

Appropriate organic solvent (e.g., dichloromethane)

-

Sodium hydroxide (B78521) solution

-

Anhydrous magnesium sulfate

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)

Procedure:

-

Combine the aqueous methylamine solution and polyglycol-400 in a round-bottom flask equipped with a stirrer, condenser, and dropping funnel.

-

Slowly add allyl chloride to the stirred mixture. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Separate the organic layer and wash it with water and then with a dilute sodium hydroxide solution to remove any unreacted starting materials and acidic byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude this compound by fractional distillation to obtain the final product.

Quaternization Reactions

The lone pair of electrons on the nitrogen atom of this compound makes it a good nucleophile, readily reacting with alkyl halides to form quaternary ammonium (B1175870) salts. These salts are valuable as monomers for polymerization and as antimicrobial agents.

General Reaction Scheme

Figure 2: General Quaternization Reaction.

Data Presentation: Quaternization Reactions

| Alkylating Agent (R-X) | Product Name | Typical Solvent | Typical Conditions |

| Methyl Iodide (CH₃I) | Diallyldimethylammonium iodide | Acetone (B3395972), Ethanol | Room temperature |

| Ethyl Bromide (C₂H₅Br) | Diallylethylmethylammonium bromide | Acetone, Ethanol | Reflux |

| Benzyl Chloride (BnCl) | Diallylbenzylmethylammonium chloride | Acetone, Ethanol | Reflux |

Experimental Protocol: Synthesis of Diallyldimethylammonium Iodide

This protocol is a general procedure for the quaternization of a tertiary amine with methyl iodide[1].

Materials:

-

This compound

-

Methyl iodide

-

Acetone (anhydrous)

-

Diethyl ether (anhydrous)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a condenser.

-

Slowly add methyl iodide (1.1-1.5 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the quaternary ammonium salt.

-

If precipitation is slow, the reaction mixture can be gently warmed or allowed to stand for a longer period.

-

Once the reaction is complete, the precipitated solid is collected by filtration.

-

Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield diallyldimethylammonium iodide as a white crystalline solid.

Radical Polymerization

This compound, particularly in its protonated salt form (e.g., trifluoroacetate (B77799) salt), can undergo radical cyclopolymerization to form high-molecular-weight polymers. This process is significant for the synthesis of polyamines with applications in various fields, including as gene delivery vectors and antimicrobial agents. The protonation of the amine is crucial to prevent degradative chain transfer, a common issue in the polymerization of allyl monomers[2][3].

General Reaction Scheme

Figure 3: Radical Polymerization.

Data Presentation: Polymerization Conditions

| Polymerization Type | Initiator | Solvent | Temperature/Condition | Molecular Weight (Mw) |

| Thermal | Ammonium persulfate (APS) | Aqueous solution | 30-50 °C | (3-6) x 10⁴ g/mol |

| Photoinduced | 4,4′-Azobis(4-cyanovaleric acid) (ACVA) | Aqueous solution | 21 °C (UV irradiation) | (3-6) x 10⁴ g/mol |

Experimental Protocol: Thermal Radical Polymerization of N,N-Diallyl-N-methylammonium trifluoroacetate

This protocol is based on the general procedures described for the radical polymerization of diallylammonium salts[2][4].

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Ammonium persulfate (APS)

-

Deionized water

-

Dialysis tubing

-

Freeze-dryer

-

Standard glassware for polymerization

Procedure:

-

Monomer Salt Preparation: In a flask, dissolve this compound (1.0 eq) in deionized water. Cool the solution in an ice bath and slowly add an equimolar amount of trifluoroacetic acid (1.0 eq) with stirring.

-

Polymerization: To the aqueous solution of the N,N-diallyl-N-methylammonium trifluoroacetate monomer, add the desired amount of ammonium persulfate initiator (e.g., 1-5 mol% relative to the monomer).

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for 30-60 minutes to remove dissolved oxygen.

-

Heat the reaction mixture to the desired temperature (e.g., 50 °C) under an inert atmosphere and stir for the specified reaction time (e.g., 24 hours).

-

Purification: After the polymerization, cool the reaction mixture to room temperature.

-

Transfer the polymer solution to a dialysis tube and dialyze against deionized water for several days to remove unreacted monomer, initiator fragments, and low-molecular-weight oligomers.

-

Lyophilize (freeze-dry) the purified polymer solution to obtain the final polymer as a white, fluffy solid.

Other Potential Reactions

While less commonly reported specifically for this compound, its structure suggests the potential for other transformations characteristic of tertiary allylic amines.

Ring-Closing Metathesis (RCM)

The two allyl groups in this compound make it a suitable substrate for ring-closing metathesis to form a five-membered nitrogen-containing heterocycle, 1-methyl-3,4-dihydro-1H-pyrrole. This reaction is typically catalyzed by ruthenium-based catalysts such as Grubbs' catalysts.

References

- 1. US3903135A - Method for methylating and quaternizing - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity and Antibacterial Activity of Protonated Diallylammonium Polymers: Influence of End Groups and Molecular Weight - PMC [pmc.ncbi.nlm.nih.gov]

Diallylmethylamine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Diallylmethylamine (C₇H₁₃N), a tertiary amine, is a versatile reagent in organic synthesis. However, its utility is matched by its significant hazardous properties, necessitating strict adherence to safety protocols. This in-depth guide provides critical safety information, handling precautions, and emergency procedures to ensure the well-being of laboratory personnel.

Hazard Identification and Classification

This compound is classified as a highly flammable, corrosive, and toxic substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications[1]:

-

Flammable Liquids: Category 2 (H225: Highly flammable liquid and vapor)[1][2]

-

Skin Corrosion/Irritation: Category 1B (H314: Causes severe skin burns and eye damage)[1][2]

-

Acute Toxicity (Oral): Category 4 (H302: Harmful if swallowed)[1]

-

Acute Toxicity (Dermal): Category 3 (H311: Toxic in contact with skin)[3]

-

Serious Eye Damage/Eye Irritation: Category 1 (H318: Causes serious eye damage)[1]

-

Hazardous to the aquatic environment, long-term hazard: Category 3 (H412: Harmful to aquatic life with long lasting effects)[1]

Primary Hazards: Flammable, Corrosive, Irritant[1]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃N | [1] |

| Molecular Weight | 111.18 g/mol | [2] |

| Appearance | Clear, colorless to yellow liquid | [3][4] |

| Odor | Disagreeable, characteristic odor | [4][5] |

| Boiling Point | 111-112 °C | [2][3] |

| Melting Point | -88 °C | [3][4] |

| Flash Point | 7 °C / 44.6 °F (closed cup) | [3][6] |

| Density | 0.789 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.43 | [2] |

Safe Handling and Storage

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood[3][6].

-

Use explosion-proof electrical, ventilating, and lighting equipment[3][6].

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[6].

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. Standard safety glasses are not sufficient[7].

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile rubber, neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use[8].

-

Body Protection: A flame-retardant lab coat or chemical-resistant apron is required. For larger quantities or in situations with a higher risk of splashing, a chemical-resistant suit may be necessary[7].

-

-

Respiratory Protection: If working outside of a fume hood or if vapors are likely to be generated, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors is essential[6][9].

Handling Procedures

-

Avoid contact with skin, eyes, and clothing[8].

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking[3][6][8].

-

Use only non-sparking tools to prevent ignition of vapors[3][6].

-

Ground and bond containers and receiving equipment to prevent static discharge[3][6].

-

Do not eat, drink, or smoke in areas where this compound is handled or stored[3].

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place[3][8].

-

Keep away from heat and sources of ignition[3].

-

Store in a corrosives area[3].

-

Store locked up[3].

-

Incompatible materials to avoid include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide[6].

Emergency Procedures

First Aid Measures

Immediate medical attention is required for all routes of exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[3][6].

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of water for at least 15 minutes. Seek immediate medical attention. A 2% acetic acid solution may be used to help neutralize the amine, followed by copious water rinsing[10].

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[3][6].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[3][6][8].

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, carbon dioxide (CO₂), or water spray to cool containers[3][6][8].

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Containers may explode when heated. Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂)[3][6].

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes[3][6].

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.2). Remove all sources of ignition. Ensure adequate ventilation[3][6].

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains[8].

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal. Use spark-proof tools and explosion-proof equipment[3][6].

Experimental Protocols: Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound in a research setting.

Caption: Workflow for Safe Handling of this compound.

Signaling Pathways of Toxicity (Conceptual)

While detailed molecular pathways of this compound toxicity are not extensively elucidated in readily available safety literature, a conceptual diagram can illustrate the logical progression from exposure to adverse effects based on its known corrosive and toxic properties.

References

- 1. This compound | C7H13N | CID 75501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-甲基二烯丙基胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. Diallylamine | C6H11N | CID 31279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Management of Firefighters’ Chemical & Cardiovascular Exposure Risks on the Fireground - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemical.kao.com [chemical.kao.com]

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) of Diallylmethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data sheet (MSDS) for Diallylmethylamine (CAS No. 2424-01-3). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clear data presentation and safety protocols.

Chemical and Physical Properties

This compound is a tertiary amine that is highly flammable and corrosive.[1] Understanding its physical and chemical properties is crucial for its safe handling and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃N | [1] |

| Molecular Weight | 111.18 g/mol | [1] |

| Appearance | Colorless to Yellow Liquid | [2] |

| Boiling Point | 111-112 °C | [3] |

| Density | 0.789 g/mL at 25 °C | |

| Flash Point | 7.2 °C (45.0 °F) - closed cup | [4] |

| Refractive Index | n20/D 1.43 (lit.) | |

| Solubility | Soluble in water, alcohol, ether, and benzene.[3] | |

| Vapor Pressure | 18 mm Hg (20 °C) (for Diallylamine) | [3] |

| Vapor Density | 3.35 (vs air) (for Diallylamine) | [3] |

Toxicological Information

Exposure to this compound can be harmful. The following table summarizes the available toxicological data. Note that some data is for the related compound diallylamine (B93489) and should be considered indicative.

| Hazard | Data | Source |

| GHS Classification | Flammable liquids (Category 2), Skin corrosion/irritation (Category 1B), Serious eye damage/eye irritation (Category 1) | [1] |

| Acute Toxicity (Oral) | Harmful if swallowed (H302) | [1] |

| Acute Toxicity (Dermal) | Harmful in contact with skin (H312) | [1] |

| Hazard Statements | H225: Highly flammable liquid and vapor. H314: Causes severe skin burns and eye damage. | [1][2] |

| Human Exposure (Diallylamine) | Lowest toxic concentration (TCLo) via inhalation for 5 minutes is 5 ppm (20 mg/m³).[5] | |

| LD50 (Dermal, Rabbit - Diallylamine) | 562 mg/kg | [6] |

| LC50 (Inhalation, Rat - Diallylamine) | 10.95 mg/L (4 h) | [6] |

Safety and Handling

Proper handling and storage of this compound are critical to ensure personnel safety and prevent accidents.

3.1. Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be used:

-

Eye Protection: Eyeshields, Goggles.[4]

-

Hand Protection: Protective gloves.[4]

-

Respiratory Protection: Dust mask type N95 (US) or type ABEK (EN14387) respirator filter.[4]

-

Skin and Body Protection: Suitable protective clothing.[3]

3.2. Handling Procedures

-

Work under a chemical fume hood.[7]

-

Avoid breathing mist, vapors, or spray.[7]

-

Keep away from open flames, hot surfaces, and sources of ignition.[7]

-

Take precautionary measures against static discharge.[7]

-

Wash hands and any exposed skin thoroughly after handling.

3.3. Storage Procedures

-

Store in a dry, cool, and well-ventilated place.[7]

-

Keep container tightly closed.[7]

-

Store in a corrosives area.[7]

-

Keep away from heat, sparks, and flame.[7]

The logical workflow for safe handling of this compound is illustrated in the diagram below.

Caption: A diagram illustrating the safe handling workflow for this compound.

First Aid Measures

In case of exposure to this compound, immediate medical attention is required.[7] The following first aid measures should be taken.

| Exposure Route | First Aid Protocol | Source |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical advice. | [7] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention. | [7][8] |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [6][7] |

| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth with water. | [6][7][8] |

The decision-making process for first aid in response to this compound exposure is outlined in the diagram below.

Caption: A flowchart of first aid procedures for this compound exposure.

Experimental Protocols

The Material Safety Data Sheets reviewed for this compound do not contain detailed experimental protocols for the toxicological or physical property measurements. These documents typically summarize the results from standardized testing methodologies (e.g., OECD, EPA guidelines). For detailed experimental protocols, it is recommended to consult the specific scientific literature or the guidelines from regulatory bodies that are referenced in the source MSDS.

Conclusion

This compound is a hazardous chemical that requires strict adherence to safety protocols. This guide provides essential information from its MSDS to aid researchers, scientists, and drug development professionals in its safe handling and use. Always refer to the most current and complete MSDS provided by the supplier before working with this chemical.

References

- 1. This compound | C7H13N | CID 75501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2424-01-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. chembk.com [chembk.com]

- 4. N-甲基二烯丙基胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Diallylmethylamine Cyclopolymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanism and kinetics of diallylmethylamine (DAMA) cyclopolymerization. Detailed experimental protocols and data are presented to guide researchers in the synthesis and characterization of poly(this compound) and its derivatives, which have applications in areas such as drug delivery and flocculation.[1]

Mechanism of this compound Cyclopolymerization

The free-radical polymerization of this compound, a 1,6-diene, proceeds via a cyclopolymerization mechanism, which involves alternating intramolecular cyclization and intermolecular propagation steps.[1] This process leads to the formation of polymer chains containing cyclic repeating units.

Key Mechanistic Features:

-

Initiation: The polymerization is typically initiated by the thermal or photochemical decomposition of a free-radical initiator, such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN), to generate primary radicals.

-

Propagation and Cyclization: The initiator radical adds to one of the allyl double bonds of the this compound monomer to form a linear radical. This radical can then undergo an intramolecular cyclization to form a more stable five- or six-membered ring. The five-membered pyrrolidinium (B1226570) ring is generally favored kinetically, while the six-membered piperidinium (B107235) ring is thermodynamically more stable.[2][3] The predominant formation of five-membered rings is often observed in the cyclopolymerization of diallylamines. Following cyclization, the cyclic radical propagates by adding to another monomer molecule.

-

Chain Transfer: A significant challenge in the polymerization of allyl monomers is degradative chain transfer to the monomer. This occurs when a propagating radical abstracts an allylic hydrogen from a monomer molecule, forming a stable and less reactive allyl radical, which can lead to the formation of low molecular weight oligomers.[4]

-

Protonation Strategy: To overcome degradative chain transfer and achieve high molecular weight polymers, the polymerization of diallylamines is often carried out in the presence of an acid, such as trifluoroacetic acid (TFA).[1][5] Protonation of the amine nitrogen reduces the electron-donating character of the nitrogen atom, which in turn decreases the stability of the allylic radical, thus suppressing degradative chain transfer and promoting propagation.[1]

-

Termination: The polymerization is terminated by conventional radical-radical recombination or disproportionation reactions.[5]

Below is a diagram illustrating the proposed mechanism for the free-radical cyclopolymerization of this compound.

Kinetics of this compound Cyclopolymerization

The kinetics of this compound cyclopolymerization are influenced by several factors, including monomer concentration, initiator concentration, temperature, and the presence of additives such as acids.

General Kinetic Observations:

-

Rate of Polymerization: The rate of polymerization (Rp) is generally proportional to the monomer concentration and the square root of the initiator concentration, which is typical for free-radical polymerizations. For the related monomer N,N-diallyl-N,N-dimethylammonium chloride (DADMAC), a rate equation of Rp = k[M]2.6[I]0.6 has been reported, indicating a more complex dependence on monomer concentration.[6]

-

Effect of Initiator Concentration: Increasing the initiator concentration generally leads to a higher rate of polymerization but a lower average molecular weight of the resulting polymer. This is because a higher concentration of initiator generates more polymer chains simultaneously.

-

Effect of Temperature: The rate of polymerization typically increases with temperature due to the increased rate of initiator decomposition and propagation. However, very high temperatures can also increase the rate of side reactions, such as chain transfer, and may lead to a broader molecular weight distribution.[7]

-

Effect of Protonation: The addition of an acid to protonate the this compound monomer has a significant effect on the polymerization kinetics. Protonation reduces degradative chain transfer, leading to an increase in the polymerization rate and the formation of higher molecular weight polymers.[1][5]

Quantitative Data: